Unique 4,4-Disubstitution Pattern Differentiates from Classical CCR5 Inhibitors
Classical piperidine-4-carboxamide CCR5 inhibitors such as Maraviroc and TAK-220 feature a monosubstituted 4-position. 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide incorporates a unique 4-(2-hydroxyethyl) group alongside the carboxamide, creating a 4,4-disubstituted center. In a calcium mobilization assay, Maraviroc exhibited an IC50 of 25.43 nM, while a monosubstituted piperidine-4-carboxamide derivative (compound 6) showed an IC50 of 525.00 nM [1]. The presence of the 4-(2-hydroxyethyl) group in the target compound introduces a hydrogen-bond donor/acceptor that is absent in Maraviroc, potentially altering CCR5 binding kinetics and offering a distinct pharmacological profile for SAR exploration [2].
| Evidence Dimension | Structural Differentiation and CCR5 Inhibitory Activity |
|---|---|
| Target Compound Data | 4,4-disubstituted piperidine scaffold with 4-(2-hydroxyethyl) group; activity not directly measured in published CCR5 assays |
| Comparator Or Baseline | Maraviroc: IC50 = 25.43 nM; Piperidine-4-carboxamide derivative 6: IC50 = 525.00 nM (calcium mobilization assay) |
| Quantified Difference | Introduction of 4-substituent can shift IC50 by >20-fold; 4-(2-hydroxyethyl) introduces unique H-bonding capacity vs. Maraviroc |
| Conditions | CCR5 calcium mobilization assay (HEK293 cells expressing CCR5) |
Why This Matters
The 4,4-disubstitution pattern provides a novel scaffold for probing CCR5 antagonist SAR beyond classical monosubstituted inhibitors.
- [1] Hu S, et al. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Eur J Med Chem. 2014;71:259-66. View Source
- [2] Wood A, Armour D. The discovery of the CCR5 receptor antagonist, UK-427,857, a new agent for the treatment of HIV infection and AIDS. Prog Med Chem. 2005;43:239-71. View Source
